- A Concise Total Synthesis of (+)-Pancratistatin from D-Glucose Featuring the Henry Reaction, Asian Journal of Organic Chemistry, 2013, 2(4), 299-302

Cas no 96203-70-2 (Pancratistatin)

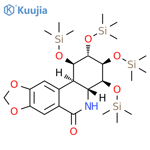

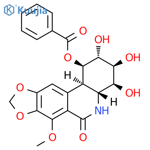

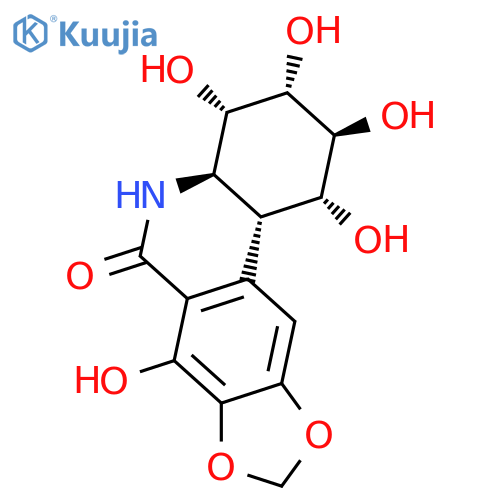

Pancratistatin structure

상품 이름:Pancratistatin

Pancratistatin 화학적 및 물리적 성질

이름 및 식별자

-

- Pancratistatin

- (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one

- Pancuronium Bromide

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (ACI)

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]- (ZCI)

- (+)-Pancratistatin

- NSC 349156

- Pancratistatine

- NSC-349156

- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta))-

- NCI60_003105

- Q7130395

- 96203-70-2

- CHEBI:7906

- SMP1_000217

- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-

- DTXSID501315881

- 4GUM4B7K5B

- NSC349156

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one

- UNII-4GUM4B7K5B

- MLS002701837

- VREZDOWOLGNDPW-ALTGWBOUSA-N

- B844009K070

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-

- NS00126096

- CHEMBL419335

- [1,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-,

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta)]-

- SCHEMBL93612

- C08535

- HY-102010

- CS-0022453

- SMR001565430

- GLXC-02877

- DA-56579

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; [1R-(1a,2ss,3a,4a,4aa,11bss)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; (+)-Pancratistatin; NSC 349156; Pancratistatine

-

- 인치: 1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1

- InChIKey: VREZDOWOLGNDPW-ALTGWBOUSA-N

- 미소: O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H]2[C@H]1C1C=C3OCOC3=C(O)C=1C(N2)=O

계산된 속성

- 정밀분자량: 325.08

- 동위원소 질량: 325.08

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 6

- 수소 결합 수용체 수량: 8

- 중원자 수량: 23

- 회전 가능한 화학 키 수량: 0

- 복잡도: 503

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 6

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): -1.6

- 토폴로지 분자 극성 표면적: 149A^2

실험적 성질

- 밀도: 1.824

- 비등점: 661.426°C at 760 mmHg

- 플래시 포인트: 353.818°C

- 굴절률: 1.752

- PSA: 148.71000

- LogP: -1.89750

Pancratistatin 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | P173600-2.5mg |

Pancratistatin |

96203-70-2 | 2.5mg |

$ 804.00 | 2023-09-06 | ||

| TRC | P173600-5mg |

Pancratistatin |

96203-70-2 | 5mg |

$ 1384.00 | 2023-09-06 | ||

| TRC | P173600-.5mg |

Pancratistatin |

96203-70-2 | 5mg |

$178.00 | 2023-05-17 | ||

| MedChemExpress | HY-102010-1mg |

Pancratistatin |

96203-70-2 | 1mg |

¥7000 | 2024-07-20 | ||

| TRC | P173600-0.5mg |

Pancratistatin |

96203-70-2 | 0.5mg |

$ 145.00 | 2022-06-03 | ||

| A2B Chem LLC | AY10075-2mg |

Pancratistatin |

96203-70-2 | ≥98% | 2mg |

$1177.00 | 2024-07-18 | |

| A2B Chem LLC | AY10075-5mg |

Pancratistatin |

96203-70-2 | 5mg |

$1366.00 | 2023-12-29 | ||

| A2B Chem LLC | AY10075-2.5mg |

Pancratistatin |

96203-70-2 | 2.5mg |

$844.00 | 2023-12-29 |

Pancratistatin 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 30 min, 0 °C

1.2 Reagents: Dowex 50W-X8

1.2 Reagents: Dowex 50W-X8

참조

합성회로 2

반응 조건

1.1 Catalysts: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt

참조

- Synthesis of aminocyclitol pancratistatin derivatives via metal catalyzed de-aromative 1,2-carbo-amination, United States, , ,

합성회로 3

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Methanol

참조

- Antineoplastic Agents. 450. Synthesis of (+)-Pancreatistatin from (+)-Narciclasine as Relay, Journal of Organic Chemistry, 2001, 66(8), 2583-2587

합성회로 4

반응 조건

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C; 25 °C → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C

참조

- Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene, Journal of the American Chemical Society, 2019, 141(1), 657-670

합성회로 5

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ; 2 h, rt

참조

- Convergent Synthesis of Pancratistatin from Piperonal and Xylose, European Journal of Organic Chemistry, 2009, (27), 4666-4673

합성회로 6

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C

1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C

참조

- Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene, Organic Letters, 2017, 19(11), 2985-2988

합성회로 7

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate

참조

- First Total Synthesis of (+)-Pancratistatin: An Unusual Set of Problems, Journal of the American Chemical Society, 1995, 117(12), 3643-4

합성회로 8

반응 조건

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Acetic acid ; neutralized

1.2 Reagents: Acetic acid ; neutralized

참조

- Enantioselective Synthesis of Protected Nitrocyclohexitols with Five Stereocenters. Total Synthesis of (+)-Pancratistatin, Journal of Organic Chemistry, 2012, 77(24), 11377-11382

합성회로 9

반응 조건

1.1 Reagents: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

참조

- Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of Benzene, Journal of the American Chemical Society, 2017, 139(44), 15656-15659

합성회로 10

반응 조건

1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Preparation and functionalization of isocarbostyril alkaloids as anticancer agents, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Reagents: Lithium iodide Solvents: Dimethylformamide

참조

- Asymmetric Total Synthesis of (+)-Pancratistatin, Journal of the American Chemical Society, 1995, 117(40), 10143-4

합성회로 12

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Methanol

참조

- Synthesis of pancratistatin, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, -78 °C → 0 °C

1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C

1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C

참조

- A concise synthesis of (+)-pancratistatin using pinitol as a chiral building block, Tetrahedron Letters, 2006, 47(22), 3707-3710

Pancratistatin Raw materials

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4-tetrakis[(trimethylsilyl)oxy][1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- (1R,2R,3S,4S,4aR,11bR)-1-(Benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4,7-tetrahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4-tetrahydroxy-5-[(4-methylphenyl)sulfonyl]-7-(phenylmethoxy)-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1-(benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4-trihydroxy-7-methoxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-

- (3aS,3bR,10bR,11R,12R,12aS)-3b,4,10b,11,12,12a-Hexahydro-12-methoxy-6-(methoxymethoxy)-4-(methoxymethyl)-2,2-dimethyl-11-(sulfooxy)bis[1,3]dioxolo[4,5-c:4′,5′-j]phenanthridin-5(3aH)-one

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,3,4-trihydroxy-2,7-bis(phenylmethoxy)[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

Pancratistatin Preparation Products

Pancratistatin 관련 문헌

-

Olaia Nieto-García,Hugo Lago-Santomé,Fernando Cagide-Fagín,Juan Carlos Ortiz-Lara,Ricardo Alonso Org. Biomol. Chem. 2012 10 825

-

Olaia Nieto-García,Ricardo Alonso Org. Biomol. Chem. 2013 11 515

-

Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462

-

Juan Carlos Ortiz,Lidia Ozores,Fernando Cagide-Fagín,Ricardo Alonso Chem. Commun. 2006 4239

-

5. Isolation and structure of pancratistatinGeorge R. Pettit,Venkatswamy Gaddamidi,Gordon M. Cragg,Delbert L. Herald,Yoneo Sagawa J. Chem. Soc. Chem. Commun. 1984 1693

96203-70-2 (Pancratistatin) 관련 제품

- 2172231-98-8(2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}oxy)acetic acid)

- 1504990-25-3(2H-Indol-2-one, 6,7-difluoro-1,3-dihydro-3,3-dimethyl-)

- 2679949-52-9(2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate)

- 1804411-51-5(2-(Aminomethyl)-6-(trifluoromethoxy)benzo[d]oxazole)

- 1147112-62-6(3-Methoxy-3-methylpyrrolidine hydrochloride)

- 2164296-34-6(tert-butyl 3-(4-bromothiophen-2-yl)methyl-4-hydroxypyrrolidine-1-carboxylate)

- 2227675-46-7((2S)-1-(2-methoxy-5-methylphenyl)propan-2-ol)

- 2310207-38-4(5-fluoro-N,N-dimethylpyrimidin-4-amine)

- 1228320-14-6(Methyl 3-(4-fluorophenyl)-2,2-diMethylpropanoate)

- 1308236-66-9(5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid)

추천 공급업체

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

골드 회원

중국 공급자

대량

Baoji Haoxiang Bio-technology Co.Ltd

골드 회원

중국 공급자

대량

Minglong (Xianning) Medicine Co., Ltd.

골드 회원

중국 공급자

대량

Jiangsu Xinsu New Materials Co., Ltd

골드 회원

중국 공급자

대량

Taizhou Jiayin Chemical Co., Ltd

골드 회원

중국 공급자

대량